4,6-dimethoxy-1H-indole-3-carbaldehyde
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Overview
Description
4,6-Dimethoxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Indole derivatives, to which 4,6-dimethoxy-1h-indole-3-carbaldehyde belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 4,6-dimethoxy-1H-indole-3-carbaldehyde typically involves multicomponent reactions. One common method includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide . Industrial production methods may vary, but they generally involve similar multistep processes to ensure high yield and purity .
Chemical Reactions Analysis
4,6-Dimethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aldehyde group. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
4,6-Dimethoxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,6-Dimethoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the methoxy groups at positions 4 and 6.
4,6-Dimethoxy-1H-indole-2-carbaldehyde: Similar but with the aldehyde group at position 2 instead of 3.
4,6-Dimethoxy-1H-indole-3-acetic acid: Similar but with an acetic acid group instead of an aldehyde group. The presence of methoxy groups at positions 4 and 6 in this compound imparts unique chemical properties and reactivity, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
4,6-dimethoxy-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-9-11(10(4-8)15-2)7(6-13)5-12-9/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFWOMNEXJDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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